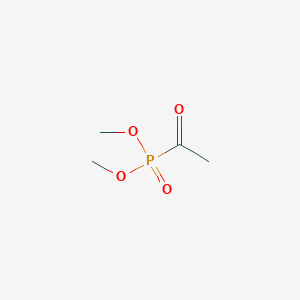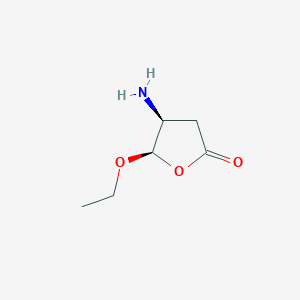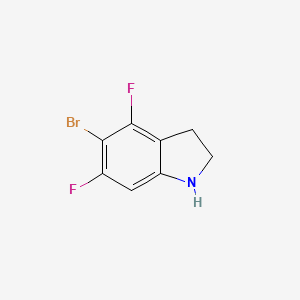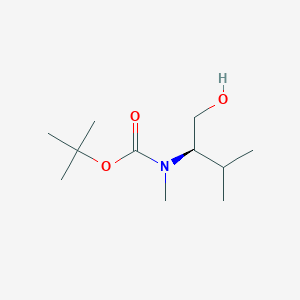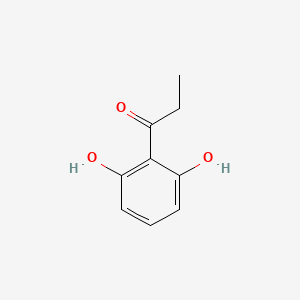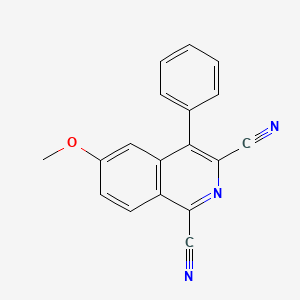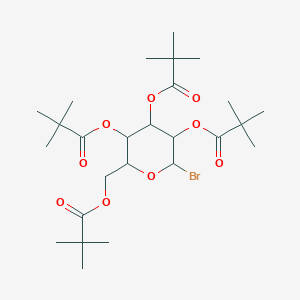
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a complex organic compound characterized by its unique structural features. This compound is notable for its tetrahydropyran ring, which is substituted with multiple 2,2-dimethylpropanoyloxy groups and a bromine atom. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide typically involves multi-step organic reactions. The starting material is often a suitably protected sugar derivative, which undergoes bromination to introduce the bromine atom at the desired position. Subsequent esterification reactions with 2,2-dimethylpropanoic acid derivatives yield the final product. The reaction conditions generally require the use of strong acids or bases as catalysts, along with specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S,4S,5R,6S)-6-chloro-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate
- [(2S,3S,4S,5R,6S)-6-iodo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate
Uniqueness
The uniqueness of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide lies in its specific substitution pattern and the presence of the bromine atom. This structural feature imparts distinct reactivity and properties compared to its chloro and iodo analogs.
Properties
Molecular Formula |
C26H43BrO9 |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3 |
InChI Key |
BSDBCYHGMPHOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


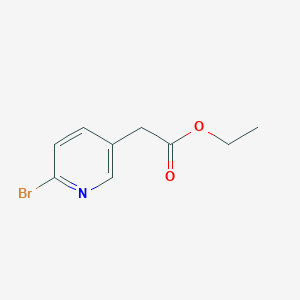
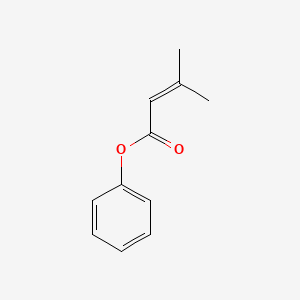
![Carbamic acid, N-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, phenylmethyl ester](/img/structure/B8776920.png)
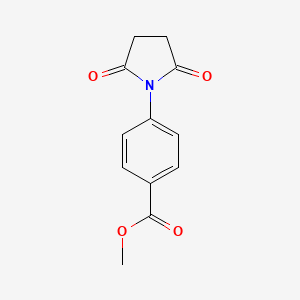
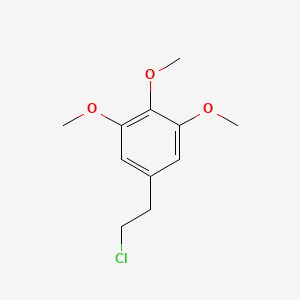
![Sodium;[[(3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8776953.png)
![4-[(Dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B8776961.png)
